molecular formula C22H27NO4 B4780427 6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone

6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4780427
M. Wt: 369.5 g/mol
InChI Key: RNFCSWYCIIAMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinone derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In

Mechanism of Action

The exact mechanism of action of 6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been suggested that it may act by modulating the activity of various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems.
Biochemical and Physiological Effects:
Studies have shown that 6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to protect against neurotoxicity induced by various agents, including beta-amyloid and MPTP. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone in lab experiments is its relatively low toxicity compared to other compounds with similar pharmacological properties. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a lead compound for the development of new drugs with anti-inflammatory and analgesic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations for its use in clinical settings.

Scientific Research Applications

6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential anti-inflammatory and analgesic agent. In neuroscience, it has been studied for its potential neuroprotective effects and as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, it has been investigated for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-4-11-27-16-9-7-15(8-10-16)17-13-22(24)23-19-14-21(26-6-3)20(25-5-2)12-18(17)19/h7-10,12,14,17H,4-6,11,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFCSWYCIIAMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2CC(=O)NC3=CC(=C(C=C23)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-diethoxy-4-(4-propoxyphenyl)-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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